Asn-Thr-OH

Description

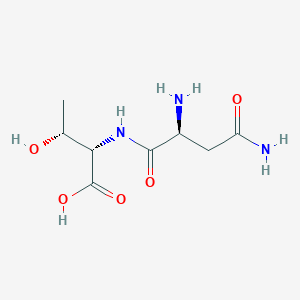

Asn-Thr-OH is a dipeptide composed of L-asparagine (Asn) and L-threonine (Thr) linked via a peptide bond. It is commonly used in solid-phase peptide synthesis (SPPS) and often modified with protective groups to enhance stability and reactivity. The compound Fmoc-Asn(Trt)-Thr(ψMe,Mepro)-OH () is a protected derivative where:

- Fmoc (9-fluorenylmethyloxycarbonyl) protects the α-amino group of Asn.

- Trt (triphenylmethyl) protects the side-chain amide of Asn.

- ψMe,Mepro denotes pseudoproline modification of Thr to reduce aggregation during synthesis.

Its molecular formula is C₄₅H₄₃N₃O₇, with a molecular weight of 774.86 g/mol (calculated from Hill notation). This compound is critical for synthesizing complex peptides with improved solubility and reduced side reactions .

Properties

Molecular Formula |

C8H15N3O5 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C8H15N3O5/c1-3(12)6(8(15)16)11-7(14)4(9)2-5(10)13/h3-4,6,12H,2,9H2,1H3,(H2,10,13)(H,11,14)(H,15,16)/t3-,4+,6+/m1/s1 |

InChI Key |

VBKIFHUVGLOJKT-IWGUZYHVSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CC(=O)N)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asn-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the following steps:

Fmoc Protection: The amino group of asparagine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Coupling: The protected asparagine is coupled to the threonine residue using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Deprotection: The Fmoc group is removed using a base like piperidine, exposing the amino group for further reactions.

Cleavage: The dipeptide is cleaved from the solid support using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

Asn-Thr-OH can undergo various chemical reactions, including:

Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like Dess-Martin periodinane or PCC (pyridinium chlorochromate) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Asn-Thr-OH has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide behavior.

Biology: Studied for its role in protein structure and function, as well as its interactions with other biomolecules.

Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a component of peptide-based drugs.

Industry: Used in the production of peptide-based materials and as a standard in analytical techniques like HPLC.

Mechanism of Action

The mechanism of action of Asn-Thr-OH involves its interaction with various molecular targets and pathways. In biological systems, it can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can influence protein folding, stability, and function. The hydroxyl group of threonine can also participate in phosphorylation, a key regulatory mechanism in cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Boc-Asn(Xan)-OH

- Structure: Features Boc (tert-butyloxycarbonyl) protection on the α-amino group and Xan (xanthyl) on the Asn side chain.

- Molecular Formula : C₂₂H₂₄N₂O₆ (MW: 412.44 g/mol).

- Key Differences :

Boc-Thr(Fmoc-Asn(Trt))-OH

- Structure : Combines Boc on Thr and Fmoc/Trt on Asn.

- Molecular Formula : C₄₇H₄₇N₃O₉ (MW: 797.89 g/mol).

- Key Differences :

H-Trp-Asn-OH

- Structure : Dipeptide with tryptophan (Trp) replacing Thr.

- Molecular Formula : C₁₅H₁₈N₄O₄ (MW: 318.33 g/mol).

- Key Differences :

Single-Amino Acid Derivatives

H-D-Thr-OH

- Structure : D-enantiomer of threonine.

- Molecular Formula: C₄H₉NO₃ (MW: 119.12 g/mol).

- Key Differences :

Z-Asn-OH

- Structure : Benzyloxycarbonyl (Z)-protected Asn.

- Molecular Formula : C₁₂H₁₄N₂O₅ (MW: 266.25 g/mol).

- Key Differences :

Functional and Application Differences

- SPPS Utility : this compound derivatives with Trt/Fmoc are preferred for long peptides due to steric hindrance reducing side reactions .

- Drug Design : H-Trp-Asn-OH’s aromatic side chain is suited for receptor-targeted therapies, while H-D-Thr-OH’s enantiomerism is critical for antimicrobial activity .

- Safety : this compound derivatives (e.g., H-Asn(Trt)-OH) require handling under inert atmospheres due to moisture sensitivity, unlike Z-Asn-OH, which is stable at room temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.